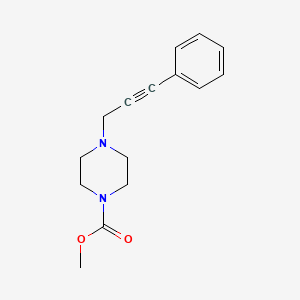![molecular formula C14H25N5O B6972216 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B6972216.png)
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one is a complex organic compound known for its significant role in various chemical reactions, particularly in click chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyltriazole moiety. Its molecular formula is C19H30N10O2, and it has a molecular weight of 430.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-methylpiperazine with tert-butyl azide under specific conditions to form the desired triazole ring. The reaction is usually carried out in the presence of a copper catalyst to facilitate the cycloaddition process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one exerts its effects is primarily through its role as a ligand in CuAAC reactions. It coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This process is highly efficient and biocompatible, making it suitable for various applications in chemical biology .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
4-[(1-tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-6-17-7-8-18(11(2)13(17)20)9-12-10-19(16-15-12)14(3,4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVTVGGCXUVGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)C)CC2=CN(N=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-tert-butyltriazol-4-yl)-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B6972133.png)
![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6972175.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6972189.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
![2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide](/img/structure/B6972201.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![[1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate](/img/structure/B6972230.png)
![N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6972240.png)

